ALX 5407 hydrochloride, also known as (R)-(N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl])sarcosine, is a potent and selective inhibitor of the glycine transporter 1 (GlyT1)3. GlyT1 is primarily responsible for the inactivation of synaptic glycine, a neurotransmitter that plays a crucial role in the central nervous system (CNS) by modulating N-methyl-D-aspartate (NMDA) receptor function. Dysregulation of glycine levels and NMDA receptor activity has been implicated in various CNS disorders, including schizophrenia. Therefore, ALX 5407 has garnered significant interest as a potential therapeutic agent in the treatment of such conditions.
The synthesis of ALX 5407 hydrochloride is a two-step process involving the N-alkylation of a protected precursor followed by deprotection. First, the methyl ester protected N-normethyl precursor, ALX-5536, undergoes N-alkylation with [11C]iodomethane. Subsequently, the methyl ester protecting group is removed through saponification, yielding the final product, [11C]ALX-5407. [] This radiosynthesis method allows for the production of ALX 5407 labeled with carbon-11, making it suitable for positron emission tomography (PET) studies. []
ALX 5407 hydrochloride exerts its effects by selectively inhibiting GlyT1, leading to an increase in synaptic glycine levels3. This inhibition enhances the activation of NMDA receptors, which require glycine as a co-agonist along with glutamate. The compound was characterized using a quail fibroblast cell line (QT6) expressing various glycine transporters. ALX 5407 showed high potency, with an IC50 value of 3 nM, and was found to be selective for GlyT1 over GlyT2 and other neurotransmitter transporters. The inhibition of glycine transport by ALX 5407 was described as essentially irreversible, which may contribute to its long-lasting effects on NMDA receptor function3.
The primary application of ALX 5407 is in the field of neuropsychiatry, particularly in the treatment of schizophrenia. By increasing glycine levels and subsequently enhancing NMDA receptor function, ALX 5407 may help to alleviate some of the symptoms associated with schizophrenia, such as cognitive deficits and negative symptoms3. The compound represents a novel class of drug that could lead to new therapies for this complex mental health disorder.
Beyond its therapeutic potential, ALX 5407 serves as a valuable tool in neuropharmacological research. Its selectivity and potency make it an ideal candidate for studying the role of GlyT1 and NMDA receptors in various physiological and pathological processes within the CNS3. Researchers can use ALX 5407 to dissect the contributions of glycine transport and NMDA receptor modulation in animal models and cell-based systems.
The characteristics of ALX 5407 may also inform the development of new drugs targeting GlyT1. By understanding the structure-activity relationship of ALX 5407, medicinal chemists can design derivatives with improved pharmacokinetic properties or reduced side effects. This could expand the arsenal of compounds available for the treatment of CNS disorders where glycine and NMDA receptor dysregulation is a contributing factor3.
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5